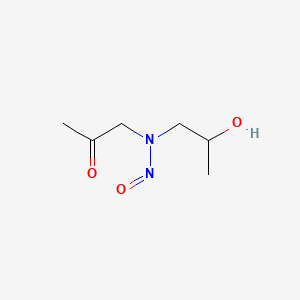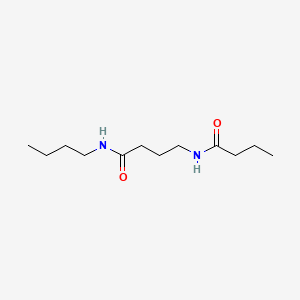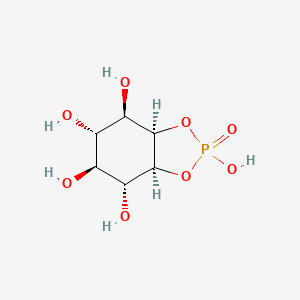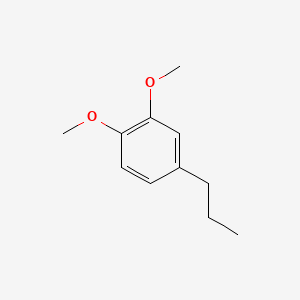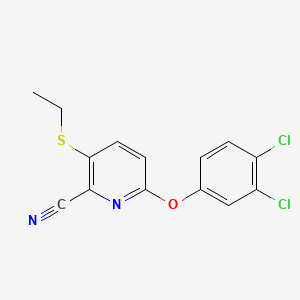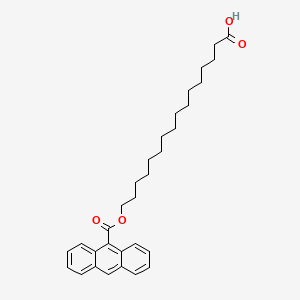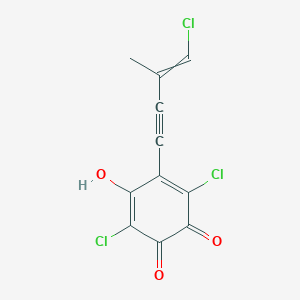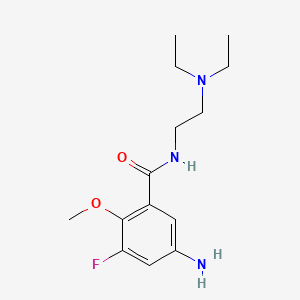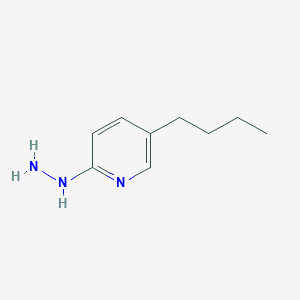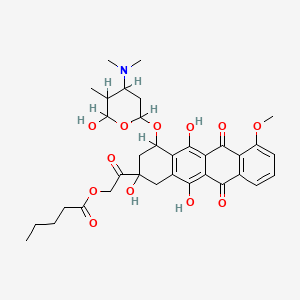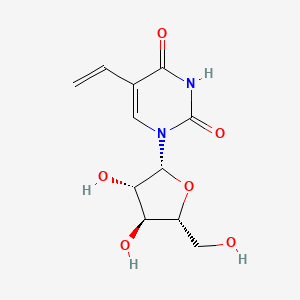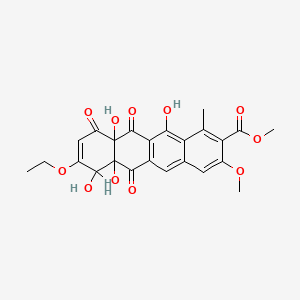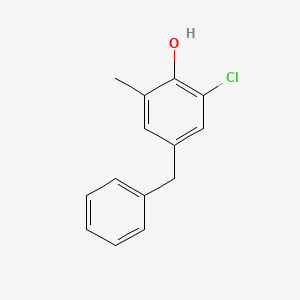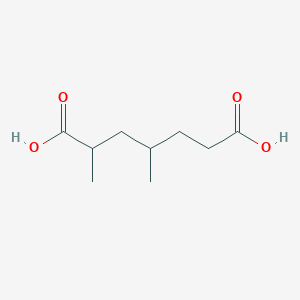
2,4-Dimethylpimelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylpimelic acid is a branched-chain fatty acid.
2, 4-Dimethylpimelic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2, 4-Dimethylpimelic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dimethylpimelic acid has been primarily detected in urine. Within the cell, 2, 4-dimethylpimelic acid is primarily located in the cytoplasm and adiposome.
Applications De Recherche Scientifique
Environmental Impact and Dissipation in Soil
2,4-Dimethylpimelic acid, as part of the 2,4-D herbicides, has been extensively studied for its environmental behavior, particularly its dissipation in soil. Studies have shown that 2,4-D, including its dimethylamine salt and 2-ethylhexyl ester forms, dissipates at equivalent rates in soil across various conditions and cropping practices. This is attributed to the rapid conversion of these forms to the same anionic form, ensuring that the rate of dissipation of 2,4-D per se is minimally affected by its ester and amine forms (Wilson, Geronimo, & Armbruster, 1997).
Comparative Toxicity and Safety Assessment
The toxicology of 2,4-D, including its dimethylamine salt and 2-ethylhexyl ester forms, has been thoroughly examined, providing a detailed understanding of its potential effects. Comparative studies on these forms in rats have demonstrated their comparable toxicities and established a subchronic no-observed-effect level. This comprehensive toxicological evaluation supports the general safety of 2,4-D formulations when used as directed, consistent with the lack of genotoxicity observed in various test systems (Charles, Cunny, Wilson, Bus, & 1996).
Agricultural and Forestry Applications
2,4-Dimethylpimelic acid, as part of 2,4-D formulations, finds significant applications in agriculture and forestry. Its use in controlling a wide array of broadleaf and woody plants has been documented, with studies focusing on the application techniques, rates, and subsequent environmental interactions of the herbicide. This includes research on the biological monitoring of 2,4-D-exposed workers, ensuring safety standards in its application (Knopp & Glass, 1991).
Herbicide Efficacy and Environmental Safety
Considerable research has been dedicated to understanding the efficacy of 2,4-D as a herbicide and its environmental safety. This includes studies on the dislodgeable foliar residue of 2,4-D from turfgrass and the influence of factors like surfactant inclusion and sample collection time on residue levels. Such research helps in refining application practices and minimizing human exposure to the herbicide (Maxwell, Gannon, & Cooper, 2018).
Propriétés
Nom du produit |
2,4-Dimethylpimelic acid |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2,4-dimethylheptanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-6(3-4-8(10)11)5-7(2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
Clé InChI |
TVWOTZQAXZHSLO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)CC(C)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



